3-Oxocyclobutylpivalate

Catalog No.
S16116259
CAS No.
M.F
C9H13O3-
M. Wt
169.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxocyclobutylpivalate

Product Name

3-Oxocyclobutylpivalate

IUPAC Name

2,2-dimethyl-3-(3-oxocyclobutyl)propanoate

Molecular Formula

C9H13O3-

Molecular Weight

169.20 g/mol

InChI

InChI=1S/C9H14O3/c1-9(2,8(11)12)5-6-3-7(10)4-6/h6H,3-5H2,1-2H3,(H,11,12)/p-1

InChI Key

XMGQVNBQCPQRJC-UHFFFAOYSA-M

Canonical SMILES

CC(C)(CC1CC(=O)C1)C(=O)[O-]

3-Oxocyclobutyl pivalate is a chemical compound with the molecular formula C9H16O3C_9H_{16}O_3 and a molecular weight of approximately 170.21 g/mol. It is classified under the category of esters, specifically as a derivative of pivalic acid, which is a branched-chain carboxylic acid. The compound features a cyclobutane ring with a ketone functional group at the 3-position, making it structurally unique among similar compounds. Its systematic name is 3-oxocyclobutyl 2,2-dimethylpropanoate, and it is recognized by its CAS number 1071194-23-4 .

Typical of esters and ketones. These include:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield pivalic acid and 3-oxocyclobutanol.
  • Transesterification: This reaction can occur with alcohols to form different esters.
  • Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are significant for its potential applications in organic synthesis and material science .

While specific biological activities of 3-oxocyclobutyl pivalate are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, derivatives of cyclobutane have been studied for their potential anti-inflammatory and anticancer activities. The presence of the pivalate moiety may also influence the compound's lipophilicity and bioavailability, which are crucial factors in pharmacology .

The synthesis of 3-oxocyclobutyl pivalate can be achieved through several methods:

  • Esterification: Reacting pivalic acid with 3-oxocyclobutanol in the presence of an acid catalyst.
  • Cyclization Reactions: Utilizing cyclobutanones as starting materials, which can be functionalized to introduce the pivalate group through acylation reactions.
  • Transition Metal Catalysis: Recent studies have shown that transition metal catalysts can facilitate the formation of complex cyclic structures from simpler precursors, which may include derivatives leading to 3-oxocyclobutyl pivalate .

3-Oxocyclobutyl pivalate has potential applications in various fields:

  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its structural characteristics may lend themselves to drug development, particularly in creating compounds with specific biological activities.
  • Material Science: It could be used in the development of polymers or other materials due to its unique chemical properties .

Several compounds share structural similarities with 3-oxocyclobutyl pivalate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable Features
CyclobutanoneKetoneSimple cyclic structure without ester functionality
Pivalic AcidCarboxylic AcidBranching increases steric hindrance
2-Oxocyclopentanecarboxylic AcidCarboxylic Acid/KetoneSimilar functionality but larger ring structure

Uniqueness

3-Oxocyclobutyl pivalate is unique due to its combination of a cyclobutane ring and a ketone group within an ester framework. This configuration may influence its reactivity and biological activity compared to other similar compounds, making it a subject of interest for further research in synthetic chemistry and pharmacology .

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

169.086469272 g/mol

Monoisotopic Mass

169.086469272 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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